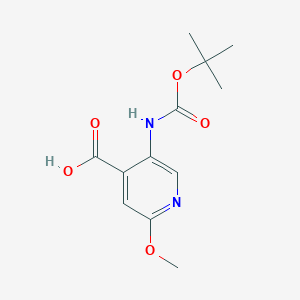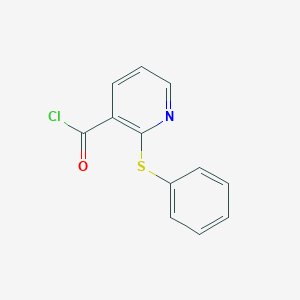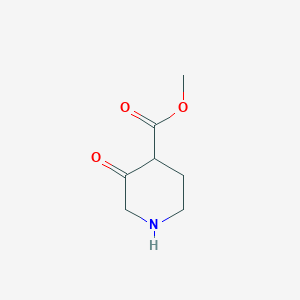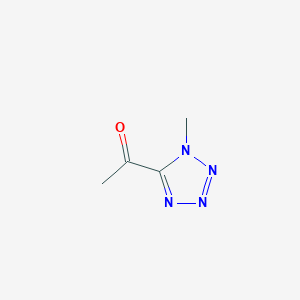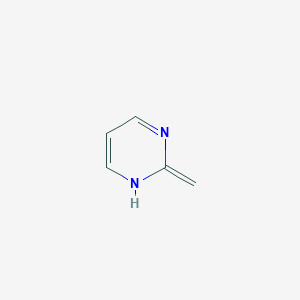
2-Methylene-1,2-dihydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylene-1,2-dihydropyrimidine (MDHP) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MDHP is a versatile compound that exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 2-Methylene-1,2-dihydropyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular pathways. 2-Methylene-1,2-dihydropyrimidine has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. Additionally, 2-Methylene-1,2-dihydropyrimidine has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS).
Biochemische Und Physiologische Effekte
2-Methylene-1,2-dihydropyrimidine has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, antimicrobial, antitumor, and anti-inflammatory effects. 2-Methylene-1,2-dihydropyrimidine has been shown to scavenge free radicals and reduce oxidative stress in cells and tissues. Additionally, 2-Methylene-1,2-dihydropyrimidine has been shown to exhibit antimicrobial activity against a range of bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methylene-1,2-dihydropyrimidine has several advantages for use in lab experiments, including its low toxicity and ease of synthesis. However, 2-Methylene-1,2-dihydropyrimidine also has some limitations, including its relatively low solubility in water and its potential to undergo hydrolysis in the presence of acid or base.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Methylene-1,2-dihydropyrimidine. One area of interest is the development of 2-Methylene-1,2-dihydropyrimidine derivatives with enhanced biological activity and improved pharmacokinetic properties. Additionally, further research is needed to fully elucidate the mechanism of action of 2-Methylene-1,2-dihydropyrimidine and its potential applications in various fields of research. Finally, the development of new synthesis methods for 2-Methylene-1,2-dihydropyrimidine and its derivatives may also be an area of future research.
Synthesemethoden
2-Methylene-1,2-dihydropyrimidine can be synthesized using a variety of methods, including the Biginelli reaction, Hantzsch reaction, and the Passerini reaction. The most common method for synthesizing 2-Methylene-1,2-dihydropyrimidine is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The reaction typically occurs in the presence of an acid catalyst, such as p-toluenesulfonic acid, and yields 2-Methylene-1,2-dihydropyrimidine as the primary product.
Wissenschaftliche Forschungsanwendungen
2-Methylene-1,2-dihydropyrimidine has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 2-Methylene-1,2-dihydropyrimidine has been shown to exhibit a range of biological activities, including antioxidant, antimicrobial, antitumor, and anti-inflammatory effects. These properties make 2-Methylene-1,2-dihydropyrimidine a promising candidate for the development of new drugs and therapeutic agents.
Eigenschaften
CAS-Nummer |
184839-44-9 |
|---|---|
Produktname |
2-Methylene-1,2-dihydropyrimidine |
Molekularformel |
C5H6N2 |
Molekulargewicht |
94.11 g/mol |
IUPAC-Name |
2-methylidene-1H-pyrimidine |
InChI |
InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4,6H,1H2 |
InChI-Schlüssel |
KJOJQGJAIBTBHR-UHFFFAOYSA-N |
SMILES |
C=C1NC=CC=N1 |
Kanonische SMILES |
C=C1NC=CC=N1 |
Synonyme |
Pyrimidine, 1,2-dihydro-2-methylene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)
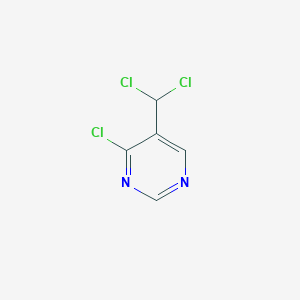
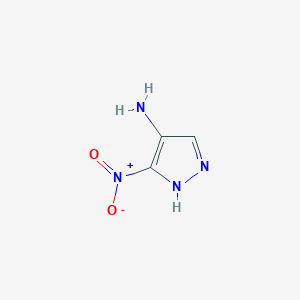

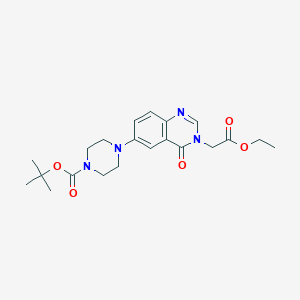
![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)
